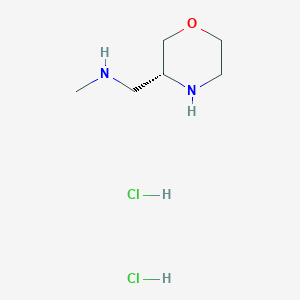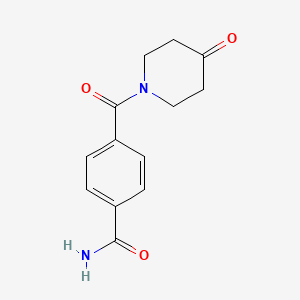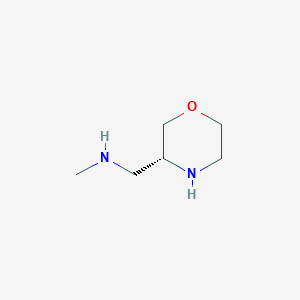
(R)-Methyl-morpholin-3-ylmethyl-amine dihydrochlorde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring and a methylamine group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride. This reaction is carried out in a solvent such as tetrahydrofuran at temperatures ranging from 45°C to 70°C. The resulting ®-3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .
Industrial Production Methods
Industrial production of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride often involves large-scale synthesis using similar methods. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced and converted to the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby influencing biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A widely used heterocycle in pharmaceuticals.
Morpholine: Another heterocycle with applications in organic synthesis.
Methylamine: A simple amine used in various chemical reactions.
Uniqueness
®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is unique due to its chiral nature and the presence of both morpholine and methylamine functionalities. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-methyl-1-[(3R)-morpholin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIVXBIXKXDA-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1COCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188502.png)












![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188593.png)
